ethyl 2-(1H-pyrazol-1-yl)isonicotinate
Overview
Description
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate is a chemical compound with the molecular formula C11H11N3O2 It is a derivative of isonicotinic acid and features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, it has been observed that spin-state switching in isomeric iron(II) complexes composed of BPP-based ligands—such as ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate—is dependent on many factors, including the nature of the substituent at the BPP skeleton . .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclooxygenase, where this compound acts as an inhibitor, reducing the production of pro-inflammatory mediators. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cellular processes are diverse and profound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been found to inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound inhibits the enzyme cyclooxygenase by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. Additionally, it modulates gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of gene expression, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert anti-inflammatory and anti-proliferative effects without significant toxicity. At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways includes its conversion by cytochrome P450 enzymes into active metabolites that exert biological effects. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues. Once inside the cells, this compound binds to intracellular proteins, influencing its localization and activity. The distribution of this compound is also affected by its lipophilicity, which determines its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-pyrazol-1-yl)isonicotinate typically involves the reaction of isonicotinic acid with ethyl chloroformate and 1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-(1H-pyrazol-1-yl)benzoate: Similar structure but with a benzoate group instead of isonicotinate.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
2-(1H-pyrazol-1-yl)isonicotinic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the isonicotinate ester, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-pyrazol-1-ylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-6-12-10(8-9)14-7-3-5-13-14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMTOQTJYLYNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.